IKK 16 hydrochloride

IKK isoform selectivity NF-κB signaling Kinase inhibition

IKK-16 HCl enables selective discrimination of canonical vs. alternative NF-κB pathways with 5-fold IKKβ/α selectivity. HCl salt ensures ≥10 mg/mL DMSO solubility, critical for reproducible HTS and in vivo oral dosing (30 mg/kg). Validated in endothelial inflammation and peritonitis models. Substitute only with identical CAS 1186195-62-9.

Molecular Formula C28H30ClN5OS
Molecular Weight 520.1 g/mol
Cat. No. B579891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKK 16 hydrochloride
Synonyms[4-[(4-Benzo[b]thien-2-yl-2-pyrimidinyl)amino]phenyl][4-(1-pyrrolidinyl)-1-piperidinyl]-methanone Hydrochloride; 
Molecular FormulaC28H30ClN5OS
Molecular Weight520.1 g/mol
Structural Identifiers
InChIInChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H
InChIKeyXFVDIVQCZWDBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

IKK-16 Hydrochloride (CAS 1186195-62-9) for NF-κB Pathway Research: Baseline Characterization for Scientific Procurement


[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride, commercially designated IKK-16 hydrochloride (IKK Inhibitor VII), is a selective small-molecule inhibitor of the IκB kinase (IKK) complex [1]. The compound belongs to the 2-benzamido-pyrimidine chemotype and functions by blocking IKK-mediated phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and downstream inflammatory gene transcription [1]. The hydrochloride salt form (molecular weight 520.09 g/mol) is the preferred formulation for biological applications due to enhanced aqueous solubility compared to the free base, a critical consideration for reproducible in vitro and in vivo experimental design [2].

Procurement Risk Alert: Why IKK-16 Hydrochloride Cannot Be Interchanged with Free Base or Other IKK Inhibitors


Scientific and industrial users cannot substitute IKK-16 hydrochloride with the free base form or with alternative IKK inhibitors such as BMS-345541, TPCA-1, or IKK-2 Inhibitor VI without altering experimental outcomes. The hydrochloride salt confers ≥10 mg/mL DMSO solubility, whereas the free base exhibits reduced solubility, directly impacting stock solution preparation and dose-response accuracy [1]. Furthermore, IKK-16 displays a distinct selectivity fingerprint (IKKβ IC50 = 40 nM; IKKα IC50 = 200 nM; 5-fold β/α selectivity) that differs from other IKK inhibitors in both potency rank order and off-target engagement, precluding generic class-level substitution . The presence of the 4-pyrrolidin-1-ylpiperidin-1-yl carbonyl moiety, as opposed to alternative amine substituents, contributes critically to this selectivity profile [2].

IKK-16 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decisions


IKKβ vs. IKKα Isoform Selectivity: 5-Fold Discrimination Profile Compared to Pan-IKK Inhibitors

IKK-16 hydrochloride demonstrates a 5-fold selectivity for IKKβ (IC50 = 40 nM) over IKKα (IC50 = 200 nM) in cell-free kinase assays, as established in the original 2-benzamido-pyrimidine structure-activity relationship study [1]. This differential inhibition contrasts with the comparator compound IKK Inhibitor VII (free base), which exhibits a different selectivity pattern across multiple assay conditions, with reported IC50 values ranging from 300 nM to >2000 nM depending on the specific IKK construct and assay platform employed . The isoform discrimination is functionally relevant because IKKβ is the dominant kinase mediating pro-inflammatory NF-κB activation in response to TNFα and IL-1β, whereas IKKα plays a distinct role in alternative NF-κB signaling pathways [1].

IKK isoform selectivity NF-κB signaling Kinase inhibition

Structural Analog Comparison: Pyrrolidinylpiperidinyl vs. Dimethylamino Substituent Impact on IKK Inhibitory Potency

Within the 4-(benzo[b]thiophen-2-yl)pyrimidin-2-ylamino phenyl scaffold series, substitution of the terminal amine group produces significant potency differences. IKK-16 hydrochloride, bearing a 4-pyrrolidin-1-ylpiperidin-1-yl carbonyl moiety, achieves IKK inhibitory IC50 values of 40-200 nM across isoforms [1]. In contrast, the structurally related analog [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone, which substitutes the pyrrolidine group with a dimethylamino group, displays substantially reduced potency with IC50 values of 80 nM to 2000 nM depending on the assay conditions, representing a 2-fold to 10-fold loss in inhibitory activity . This difference is attributed to the enhanced basicity and steric complementarity conferred by the pyrrolidinyl substituent in the ATP-binding pocket of IKK [1].

Structure-activity relationship IKK inhibitor Benzothiophene-pyrimidine

Hydrochloride Salt vs. Free Base: Solubility Enhancement Enabling Reliable In Vitro and In Vivo Dosing

IKK-16 hydrochloride (CAS 1186195-62-9) exhibits DMSO solubility of ≥23.05 mg/mL (approximately 44.3 mM), enabling preparation of concentrated stock solutions essential for reproducible dose-response studies and in vivo formulation [1]. In contrast, the free base form (CAS 873225-46-8) demonstrates significantly lower solubility in aqueous-compatible solvents, requiring specialized solubilization protocols that introduce experimental variability . This solubility differential is particularly critical for in vivo applications where IKK-16 hydrochloride demonstrates oral bioavailability in both rats and mice, achieving pharmacologically active plasma concentrations sufficient to inhibit LPS-induced TNFα release . The hydrochloride salt's enhanced aqueous compatibility facilitates consistent intraperitoneal, subcutaneous, and oral gavage administration without precipitation artifacts that compromise free base dosing accuracy .

Formulation Solubility Bioavailability

Cellular Adhesion Molecule Inhibition: Functional Potency Differentiating IKK-16 from Other IKK Inhibitors

In human umbilical vein endothelial cells (HUVECs) stimulated with TNFα, IKK-16 hydrochloride inhibits the expression of adhesion molecules with distinct IC50 values: E-selectin (1.0 μM), IκB degradation (0.5 μM), ICAM-1 (0.3 μM), and VCAM-1 (0.3 μM) . This cellular functional profile demonstrates that IKK-16 achieves sub-micromolar to low-micromolar inhibition of NF-κB-dependent gene transcription endpoints, with differential sensitivity among adhesion molecules. While direct comparative data for other IKK inhibitors in identical HUVEC adhesion molecule assays are not consolidated in a single reference, the class-level inference is that IKK-16's combination of low-nanomolar enzymatic potency (40 nM IKKβ) and sub-micromolar cellular functional activity distinguishes it from less cell-permeable or less potent IKK inhibitors that may require higher concentrations to achieve equivalent transcriptional blockade [1]. The concordance between enzymatic and cellular potency indicates favorable cell permeability and target engagement in living cells .

Inflammation Endothelial cells Adhesion molecules

In Vivo Anti-Inflammatory Efficacy: Oral Bioavailability and LPS-Challenge Model Validation

IKK-16 hydrochloride demonstrates validated in vivo activity in two distinct preclinical models. In the rat LPS-challenge model, IKK-16 (administered at 30 mg/kg via subcutaneous or oral routes) significantly inhibits TNFα release into plasma, confirming systemic target engagement and anti-inflammatory efficacy . Additionally, in the mouse thioglycollate-induced peritonitis model, IKK-16 attenuates neutrophil extravasation, demonstrating functional inhibition of NF-κB-driven inflammatory cell recruitment . Critically, the compound exhibits oral bioavailability in both rats and mice, a property not universally shared among structurally related IKK inhibitors . This in vivo validation distinguishes IKK-16 from early-generation IKK inhibitors (e.g., SC-514, BMS-345541) that showed limited oral exposure or poor pharmacokinetic properties in rodent models, positioning IKK-16 as the preferred tool compound for in vivo NF-κB pathway interrogation .

In vivo pharmacology Oral bioavailability Acute inflammation

IKK-16 Hydrochloride Scientific Selection Guide: Optimal Application Scenarios Based on Validated Evidence


NF-κB Canonical Pathway Dissection Requiring IKKβ-Selective Inhibition

IKK-16 hydrochloride is optimally deployed in experiments requiring discrimination between canonical (IKKβ-dependent) and alternative (IKKα-dependent) NF-κB signaling. With a 5-fold selectivity for IKKβ (IC50 = 40 nM) over IKKα (IC50 = 200 nM), researchers can use IKK-16 at concentrations ≤100 nM to selectively probe IKKβ-mediated responses to TNFα, IL-1β, or LPS stimulation while minimizing IKKα pathway interference . This selectivity profile, validated in cell-free kinase assays and confirmed by the original Novartis SAR study, makes IKK-16 superior to pan-IKK inhibitors for pathway-specific mechanistic studies [1].

Endothelial Inflammation and Leukocyte Adhesion Studies in Primary Human Cells

For investigators studying vascular inflammation, atherosclerosis, or endothelial-leukocyte interactions, IKK-16 hydrochloride provides validated sub-micromolar inhibition of TNFα-induced adhesion molecule expression in HUVECs. The compound differentially inhibits E-selectin (IC50 = 1.0 μM), IκB degradation (IC50 = 0.5 μM), ICAM-1 (IC50 = 0.3 μM), and VCAM-1 (IC50 = 0.3 μM), enabling dose-dependent interrogation of endothelial activation pathways . The concordance between enzymatic IKKβ inhibition (40 nM) and cellular IκB degradation (500 nM) confirms adequate cell permeability and target engagement in primary human endothelial cultures [1].

In Vivo Acute Inflammation Models with Oral Dosing Requirements

IKK-16 hydrochloride is the preferred IKK inhibitor for in vivo pharmacology studies requiring oral administration or validated systemic target engagement. The compound demonstrates oral bioavailability in both rats and mice and achieves pharmacologically active plasma concentrations sufficient to inhibit LPS-induced TNFα release (30 mg/kg, p.o. or s.c.) . Additionally, IKK-16 attenuates neutrophil extravasation in the mouse thioglycollate-induced peritonitis model, confirming functional anti-inflammatory activity in a disease-relevant context [1]. These validated in vivo endpoints distinguish IKK-16 from earlier IKK inhibitors lacking robust preclinical pharmacokinetic characterization .

High-Throughput Screening and Automated Liquid Handling Workflows

The hydrochloride salt form of IKK-16 enables preparation of concentrated DMSO stock solutions (≥23.05 mg/mL, approximately 44.3 mM), which is essential for automated liquid handling systems and high-throughput screening campaigns . The enhanced solubility minimizes precipitation artifacts during serial dilution and ensures consistent compound delivery across 384- and 1536-well assay formats. Procurement of the hydrochloride salt (CAS 1186195-62-9) rather than the free base (CAS 873225-46-8) is critical for screening facilities requiring reliable, precipitation-free compound handling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for IKK 16 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.